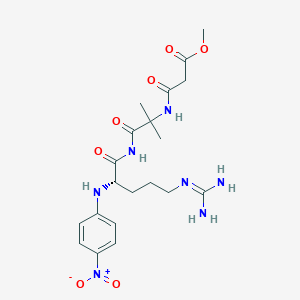

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Congénere de Xantina y Amina (XAC) es un compuesto sintético conocido por su función como antagonista del receptor de adenosina. Es particularmente significativo en el estudio de los receptores acoplados a proteínas G (GPCR), que son cruciales para diversos procesos fisiológicos. El Congénere de Xantina y Amina se utiliza como una sonda molecular para investigar las funciones de los receptores de adenosina en los sistemas biológicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Congénere de Xantina y Amina se sintetiza a través de una serie de reacciones químicas que involucran derivados de xantina. La síntesis generalmente implica la reacción de xantina con varios compuestos de amina en condiciones controladas. El proceso puede incluir pasos como alquilación, acilación y aminación para lograr la estructura deseada .

Métodos de Producción Industrial

La producción industrial del Congénere de Xantina y Amina implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso se monitorea cuidadosamente para mantener la consistencia y la calidad, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Congénere de Xantina y Amina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El Congénere de Xantina y Amina puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el Congénere de Xantina y Amina en formas reducidas con diferentes propiedades químicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran el Congénere de Xantina y Amina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y condiciones de pH controladas para garantizar la especificidad y la eficiencia .

Principales Productos Formados

Los principales productos formados a partir de las reacciones del Congénere de Xantina y Amina dependen del tipo de reacción. Por ejemplo, la oxidación puede producir derivados oxidados de xantina, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de xantina sustituidos .

Aplicaciones Científicas De Investigación

El Congénere de Xantina y Amina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una sonda molecular para estudiar las interacciones de los receptores de adenosina con varios ligandos.

Biología: Ayuda a comprender el papel de los receptores de adenosina en la señalización celular y los procesos fisiológicos.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en condiciones que involucran receptores de adenosina, como enfermedades cardiovasculares y trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y herramientas de diagnóstico dirigidas a los receptores de adenosina

Mecanismo De Acción

El Congénere de Xantina y Amina ejerce sus efectos uniéndose a los receptores de adenosina, específicamente a los subtipos de receptores A1 y A2. Al actuar como antagonista, inhibe la acción de la adenosina, un neurotransmisor involucrado en diversos procesos fisiológicos. Esta inhibición afecta las vías moleculares relacionadas con la vasodilatación, la neurotransmisión y la señalización celular .

Comparación Con Compuestos Similares

Compuestos Similares

Cafeína: Otro antagonista del receptor de adenosina con efectos similares pero estructura química diferente.

Teofilina: Un compuesto con propiedades broncodilatadoras, también actúa como antagonista del receptor de adenosina.

Dipiridamol: Un medicamento que inhibe la captación de adenosina, aumentando así su concentración y efectos.

Unicidad del Congénere de Xantina y Amina

El Congénere de Xantina y Amina es único debido a su alta afinidad y selectividad para los receptores de adenosina, lo que lo convierte en una herramienta valiosa en la investigación. A diferencia de la cafeína y la teofilina, el Congénere de Xantina y Amina está específicamente diseñado para estudios científicos, proporcionando resultados más precisos y confiables en la investigación de las funciones del receptor de adenosina .

Propiedades

Número CAS |

119876-43-6 |

|---|---|

Fórmula molecular |

C20H29N7O7 |

Peso molecular |

479.5 g/mol |

Nombre IUPAC |

methyl 3-[[1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-oxopropanoate |

InChI |

InChI=1S/C20H29N7O7/c1-20(2,26-15(28)11-16(29)34-3)18(31)25-17(30)14(5-4-10-23-19(21)22)24-12-6-8-13(9-7-12)27(32)33/h6-9,14,24H,4-5,10-11H2,1-3H3,(H,26,28)(H4,21,22,23)(H,25,30,31)/t14-/m0/s1 |

Clave InChI |

NMGBETQIESMGSY-AWEZNQCLSA-N |

SMILES |

CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |

SMILES isomérico |

CC(C)(C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |

SMILES canónico |

CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |

Key on ui other cas no. |

119876-43-6 |

Sinónimos |

methylmalonyl-methylalanyl-arginyl-p-nitroaniline SQ 68 SQ-68 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.